molecular formula C12H7FO4 B12639613 2-Fluorophenyl 2-oxo-2H-pyran-5-carboxylate CAS No. 920017-70-5

2-Fluorophenyl 2-oxo-2H-pyran-5-carboxylate

Katalognummer: B12639613
CAS-Nummer: 920017-70-5
Molekulargewicht: 234.18 g/mol
InChI-Schlüssel: UZNUBDYVCDFXNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluorophenyl 2-oxo-2H-pyran-5-carboxylate is an organic compound with a unique structure that combines a fluorophenyl group with a pyran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorophenyl 2-oxo-2H-pyran-5-carboxylate typically involves the esterification of 2-oxo-2H-pyran-5-carboxylic acid with 2-fluorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluorophenyl 2-oxo-2H-pyran-5-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Ester hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Ester hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Substituted phenyl derivatives.

    Ester hydrolysis: 2-oxo-2H-pyran-5-carboxylic acid and 2-fluorophenol.

    Oxidation and reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.

Wissenschaftliche Forschungsanwendungen

2-Fluorophenyl 2-oxo-2H-pyran-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Fluorophenyl 2-oxo-2H-pyran-5-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The fluorophenyl group may enhance the compound’s ability to bind to specific enzymes or receptors, while the pyran ring could contribute to its overall stability and reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Oxo-2H-pyran-5-carboxylic acid: A precursor in the synthesis of 2-Fluorophenyl 2-oxo-2H-pyran-5-carboxylate.

    Methyl 2-oxo-2H-pyran-5-carboxylate: Another ester derivative with similar reactivity.

    2-Fluorophenyl 2-oxo-2H-pyran-3-carboxylate: A structural isomer with different chemical properties

Uniqueness

This compound is unique due to the presence of both a fluorophenyl group and a pyran ring, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s reactivity and potential biological activity, making it a valuable compound for further research and development .

Eigenschaften

CAS-Nummer

920017-70-5

Molekularformel

C12H7FO4

Molekulargewicht

234.18 g/mol

IUPAC-Name

(2-fluorophenyl) 6-oxopyran-3-carboxylate

InChI

InChI=1S/C12H7FO4/c13-9-3-1-2-4-10(9)17-12(15)8-5-6-11(14)16-7-8/h1-7H

InChI-Schlüssel

UZNUBDYVCDFXNN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)OC(=O)C2=COC(=O)C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.